3-(3,5-dimethylisoxazol-4-yl)-N-(2-(quinolin-8-yloxy)ethyl)propanamide

Description

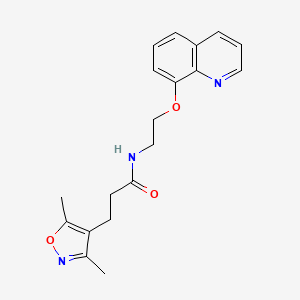

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(quinolin-8-yloxy)ethyl)propanamide is a synthetic small molecule characterized by a hybrid structure combining a 3,5-dimethylisoxazole moiety and a quinolin-8-yloxyethyl group linked via a propanamide bridge. This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical.

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-quinolin-8-yloxyethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-13-16(14(2)25-22-13)8-9-18(23)20-11-12-24-17-7-3-5-15-6-4-10-21-19(15)17/h3-7,10H,8-9,11-12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFMYUCDLXGBIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCCOC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,5-Dimethylisoxazol-4-yl)-N-(2-(quinolin-8-yloxy)ethyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a 3,5-dimethylisoxazole moiety linked to a quinolin-8-yloxy group through an ethyl chain. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{17}H_{19}N_{3}O_{2}

- Molecular Weight : 299.35 g/mol

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of human cancer cells by inducing apoptosis and cell cycle arrest. For example, a study demonstrated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

- Inhibition of Protein Kinases : The compound has been reported to inhibit key protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.

- Induction of Apoptosis : It triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction .

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing their progression through the cell cycle and ultimately leading to reduced proliferation .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate metabolic stability. The compound shows a half-life suitable for therapeutic applications, although specific values vary based on the model used for testing.

Toxicity Profile

Toxicological assessments indicate that the compound exhibits low toxicity in non-cancerous cell lines, which is promising for its potential use as a therapeutic agent. However, further studies are required to fully elucidate its safety profile in vivo.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with the compound resulted in significant tumor regression compared to control groups.

- Lung Cancer Study : A study involving A549 cells showed that administration of the compound led to decreased tumor size and improved survival rates in treated mice .

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Moderate antiproliferative activity |

| Compound B | Structure B | High toxicity in non-cancerous cells |

| This compound | Structure | Significant antiproliferative effects with low toxicity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(quinolin-8-yloxy)ethyl)propanamide with structurally or functionally related compounds, focusing on molecular features, reactivity, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity and Bioactivity: The target compound’s quinolin-8-yloxyethyl group distinguishes it from analogs like N-(2-(4-chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide, where the quinoline is substituted at position 3. The 8-position substitution may influence binding to hydrophobic pockets in enzymes or receptors . Compared to 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, the inclusion of a dimethylisoxazole ring (vs. benzo[d]oxazolone) likely improves metabolic stability due to reduced susceptibility to oxidative degradation .

The 3,5-dimethylisoxazole moiety may confer selective inhibition of kinases or proteases, similar to other isoxazole-containing drugs, though direct evidence is lacking .

Synthetic Feasibility: The synthesis of quinoline-linked propanamides (e.g., compound 49 in ) typically involves coupling reactions under reflux conditions with catalysts like triethylamine, as seen in related procedures . However, the dimethylisoxazole group in the target compound may require specialized protection-deprotection steps to avoid side reactions .

Research Findings and Inferences

- Reactivity Trends: Compounds with electron-withdrawing groups (e.g., chloro, fluoro) exhibit higher synthetic yields and stability. For example, N-(2-(4-chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide shows enhanced lipophilicity, which correlates with improved membrane permeability .

- Steric Effects : Bulky substituents (e.g., dioxoisoindolinyl in ) reduce conformational flexibility but may enhance target specificity. The target compound’s dimethylisoxazole likely balances steric bulk and flexibility .

- Unresolved Questions: The exact pharmacokinetic profile and toxicity of the target compound remain uncharacterized. Comparative studies with N-(3-(benzylamino)-3-oxopropyl)-2-fluoro-6-hydroxybenzamide suggest that fluorination or hydroxylation could optimize solubility and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.